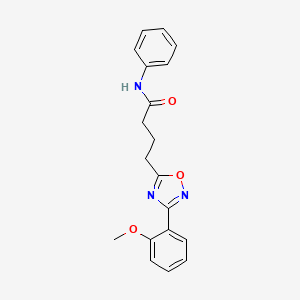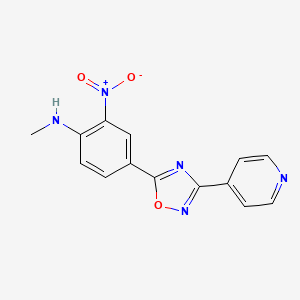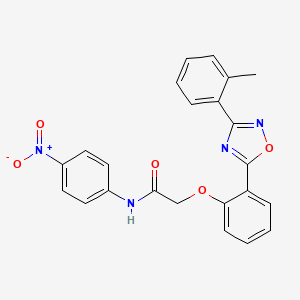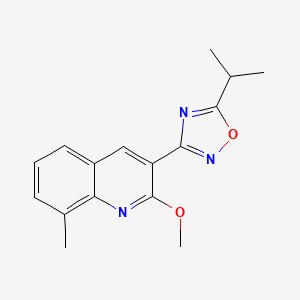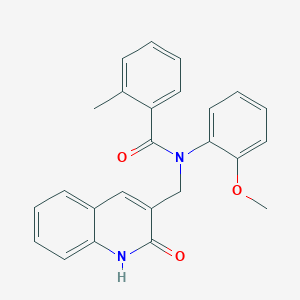
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as HMQMA and is a potential drug candidate for various diseases.
作用機序
The exact mechanism of action of HMQMA is not fully understood. However, it has been suggested that HMQMA exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, HMQMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. HMQMA has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
HMQMA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, decrease glucose levels in diabetic mice, reduce inflammation in animal models of arthritis, and inhibit the growth of Plasmodium falciparum, the parasite that causes malaria. HMQMA has also been shown to cross the blood-brain barrier and bind to amyloid plaques, which are characteristic of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using HMQMA in lab experiments is its broad range of biological activities. HMQMA has been shown to exhibit anticancer, antidiabetic, anti-inflammatory, and antimalarial activities, making it a versatile compound for various research applications. However, one of the limitations of using HMQMA is its complex synthesis method, which requires various reagents and solvents. This can make it difficult to obtain large quantities of the compound for research purposes.
将来の方向性
There are several future directions for the research of HMQMA. One potential direction is to investigate its use as an imaging agent for Alzheimer's disease. HMQMA has been shown to cross the blood-brain barrier and bind to amyloid plaques, making it a potential candidate for imaging studies. Another potential direction is to investigate its use in combination with other drugs for the treatment of cancer, diabetes, and malaria. HMQMA has been shown to exhibit synergistic effects with other drugs, making it a potential candidate for combination therapy. Finally, future research could focus on the optimization of the synthesis method for HMQMA to make it more accessible for research purposes.
Conclusion
In conclusion, HMQMA is a chemical compound that has gained significant attention in scientific research. Its broad range of biological activities and potential therapeutic applications make it a versatile compound for various research applications. While the exact mechanism of action of HMQMA is not fully understood, it has been shown to inhibit various enzymes and signaling pathways. HMQMA has also been shown to have various biochemical and physiological effects, including anticancer, antidiabetic, anti-inflammatory, and antimalarial activities. While there are limitations to using HMQMA in lab experiments, there are several future directions for its research, including investigating its use as an imaging agent for Alzheimer's disease and its potential use in combination therapy for various diseases.
合成法
The synthesis of HMQMA involves a multistep process that requires various reagents and solvents. The first step involves the condensation of 2-methoxybenzaldehyde and 2-aminoacetophenone in the presence of acetic acid and ammonium acetate to form 2-methoxy-N-(2-oxo-2-phenylethyl)aniline. The second step involves the reaction of 2-methoxy-N-(2-oxo-2-phenylethyl)aniline with 2-hydroxy-3-formylquinoline in the presence of glacial acetic acid and sodium acetate to form HMQMA. The final product is obtained after purification by column chromatography.
科学的研究の応用
HMQMA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antidiabetic, anti-inflammatory, and antimalarial activities. HMQMA has also been investigated for its potential use as an imaging agent for Alzheimer's disease.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-9-3-5-11-20(17)25(29)27(22-13-7-8-14-23(22)30-2)16-19-15-18-10-4-6-12-21(18)26-24(19)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJHAMNWGBTKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
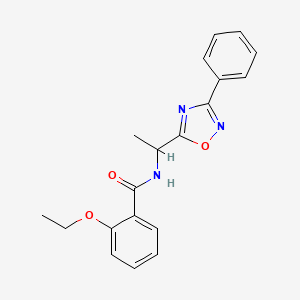
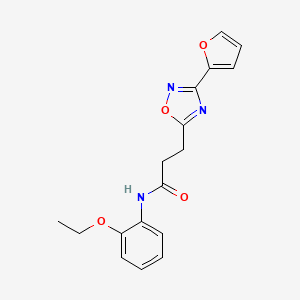
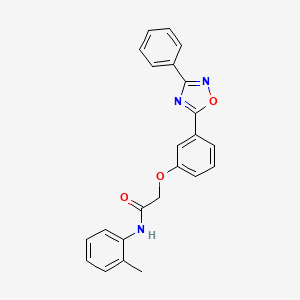
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)

![N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7691975.png)


![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
